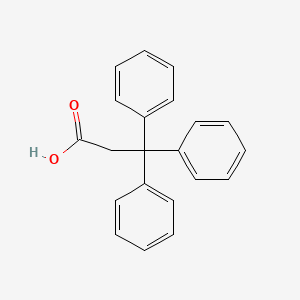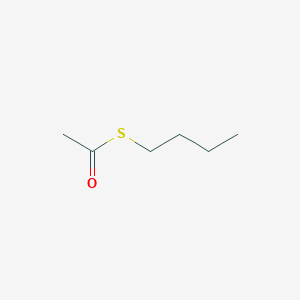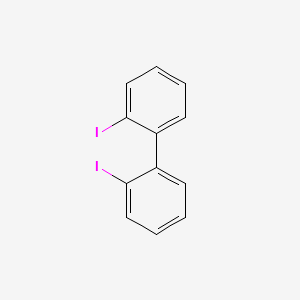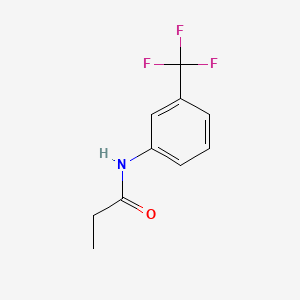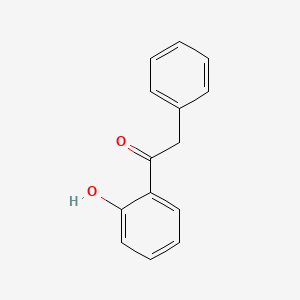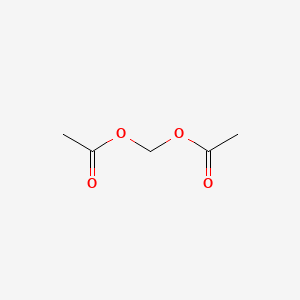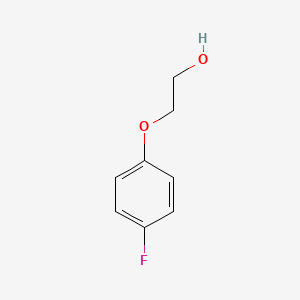
2-(4-Fluorophenoxy)ethanol
概要
説明
2-(4-Fluorophenoxy)ethanol is a chemical compound with the molecular formula C8H9FO2 . It has a molecular weight of 156.15 g/mol . This compound has attracted much attention due to its potential implications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenoxy)ethanol consists of a fluorophenyl group attached to an ethanol molecule via an ether linkage . The InChI string isInChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 . The compound has a topological polar surface area of 29.5 Ų and a XLogP3 of 1.3 .
科学的研究の応用
Synthesis and Crystal Structure Elucidation
- Application Summary: The compound 2-(4-fluorophenoxy) acetic acid, which is derived from 2-(4-Fluorophenoxy)ethanol, was synthesized and its crystal structure was elucidated .
- Methods of Application: The compound was synthesized by refluxing 4-fluorophenol with ethyl chloroacetate in acetone as a solvent . The resulting compound crystallizes in the monoclinic crystal system with the space group P21/c .
- Results or Outcomes: The synthesized compound was found to have a monoclinic crystal structure . The compound was also found to have potential applications in medicine, agriculture, and industrial chemistry .
Potential Fungicide
- Application Summary: 2-(4-Fluorophenoxy)ethanol shows promising activity against fungi responsible for fish mycoses .
- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that the compound was applied directly to the fungi or the infected fish .
- Results or Outcomes: The compound was found to be effective against the fungi without causing significant harm to the fish .
Commercial Use
- Application Summary: 2-(4-Fluorophenoxy)ethanol is available for purchase from commercial chemical suppliers, suggesting it may have various industrial applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these potential industrial applications are not specified in the source .
Synthesis of Derivatives
- Application Summary: 2-(4-(4-Fluorophenoxy)phenyl)ethanol is a derivative of 2-(4-Fluorophenoxy)ethanol . This suggests that 2-(4-Fluorophenoxy)ethanol can be used as a starting material in the synthesis of various organic compounds .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these potential syntheses are not specified in the source .
Commercial Chemical Production
- Application Summary: 2-(4-Fluorophenoxy)ethanol is available for purchase from commercial chemical suppliers, suggesting it may have various industrial applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these potential industrial applications are not specified in the source .
Synthesis of Derivatives
- Application Summary: 2-(4-(4-Fluorophenoxy)phenyl)ethanol is a derivative of 2-(4-Fluorophenoxy)ethanol . This suggests that 2-(4-Fluorophenoxy)ethanol can be used as a starting material in the synthesis of various organic compounds .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these potential syntheses are not specified in the source .
特性
IUPAC Name |
2-(4-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJLZIVJYUVYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341604 | |
| Record name | 2-(4-Fluorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)ethanol | |
CAS RN |
2924-66-5 | |
| Record name | 2-(4-Fluorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

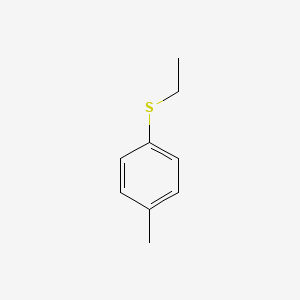
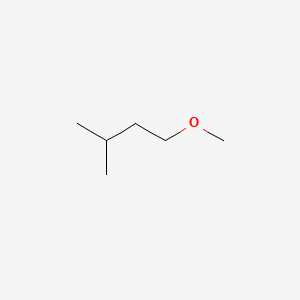
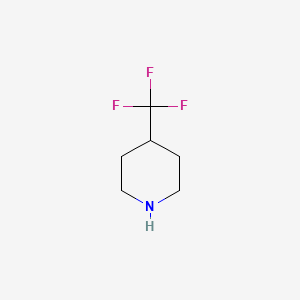
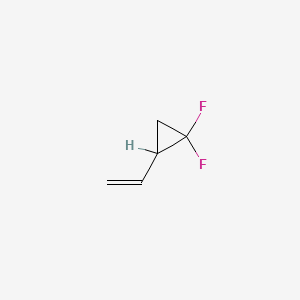
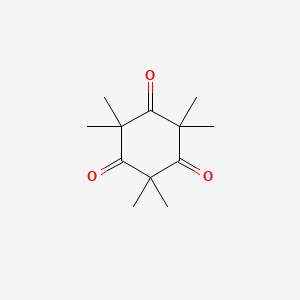
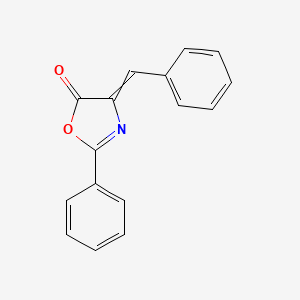
![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
